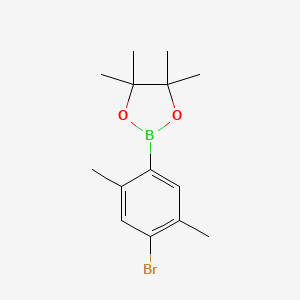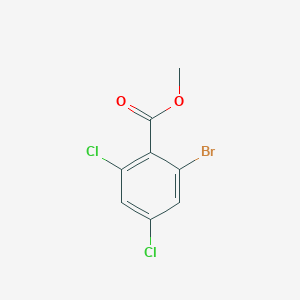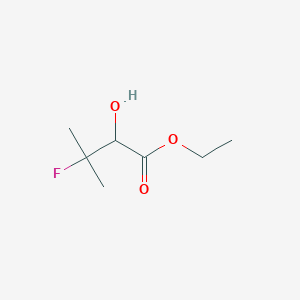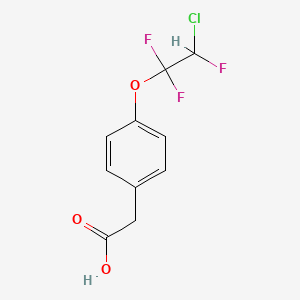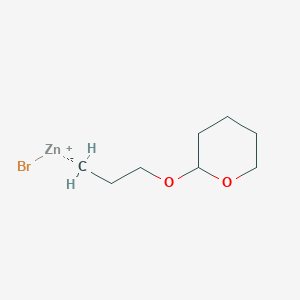
3-(2-Tetrahydro-2H-pyranoxy)propylzinc bromide, 0.5M in tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Tetrahydro-2H-pyranoxy)propylzinc bromide, 0.5M in tetrahydrofuran (3-THPZnBr-THF) is a novel organozinc reagent that has been developed for use in organic synthesis. This reagent has been shown to be highly effective in a variety of transformations and is a valuable tool for chemists in the laboratory.
Applications De Recherche Scientifique
3-THPZnBr-THF has been used in a variety of scientific research applications, such as the synthesis of small molecules, the synthesis of peptides, the synthesis of polymers, and the synthesis of organometallic compounds. The reagent has been used in the synthesis of small molecules, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of peptides, such as peptide hormones, peptide antibiotics, and peptide drugs. In addition, 3-THPZnBr-THF has been used in the synthesis of polymers, such as polymers for drug delivery, polymers for tissue engineering, and polymers for biodegradable plastics. Finally, the reagent has been used in the synthesis of organometallic compounds, such as catalysts, organometallic complexes, and organometallic polymers.
Mécanisme D'action
The mechanism of action of 3-THPZnBr-THF is based on the formation of a zinc-bromide complex. The zinc-bromide complex is formed through the reaction of the organozinc reagent with the 2-tetrahydro-2H-pyranoxy bromide. The zinc-bromide complex is then able to react with a variety of organic compounds, such as alcohols, amines, and carboxylic acids, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-THPZnBr-THF have not been extensively studied. However, it is known that the reagent is highly reactive and is capable of forming a variety of products. Therefore, it is likely that the reagent could have a variety of biochemical and physiological effects, depending on the product that is formed.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-THPZnBr-THF is that it is a highly effective reagent for a variety of transformations. The reagent is also relatively easy to use and can be stored at room temperature. The main limitation of the reagent is that it is highly reactive and can potentially form a variety of products, depending on the reaction conditions. Therefore, it is important to be aware of the potential products that could be formed and to use appropriate safety precautions when using the reagent.
Orientations Futures
The potential future directions for 3-THPZnBr-THF include further research into its biochemical and physiological effects, further research into its potential applications in pharmaceuticals and agrochemicals, and further research into its potential applications in polymer and organometallic synthesis. Additionally, further research into the mechanism of action of the reagent and its potential applications in catalytic reactions could provide valuable insight into its potential uses in the laboratory. Finally, further research into the safety and toxicity of the reagent could provide valuable information for its use in the laboratory.
Méthodes De Synthèse
3-THPZnBr-THF is synthesized through a two-step process. The first step involves the reaction of 3-hydroxypropylzinc bromide with tetrahydrofuran (THF) to form the organozinc reagent. This reaction is conducted in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired organozinc reagent. The second step involves the reaction of the organozinc reagent with 2-tetrahydro-2H-pyranoxy bromide to form the desired 3-THPZnBr-THF. This reaction is also conducted in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Propriétés
IUPAC Name |
bromozinc(1+);2-propoxyoxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-2-6-9-8-5-3-4-7-10-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTYNSKZNRSYOK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCOC1CCCCO1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tetrahydro-2H-pyranoxy)propylzinc bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)
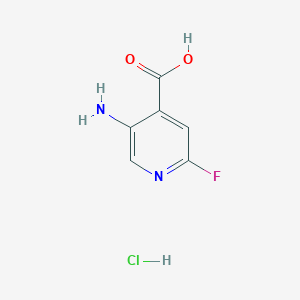

![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)

